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Cat. No.: B1329265 Get Quote

An In-Depth Technical Guide to the Spectral Analysis of Anhydrolinalool Oxide

Introduction
Anhydrolinalool oxide (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ) is a furanoid monoterpene notable

for its presence in various essential oils and its use as a fragrance and flavoring agent.[1][2]

Also known by synonyms such as Herboxide and dehydroxylinalool oxide, this compound

exists as cis and trans stereoisomers.[3][4][5] Its chemical structure, characterized by a

tetrahydrofuran ring substituted with a methyl and a vinyl group at one position, and an

isopropenyl group at another, dictates its unique spectral properties.[2] Accurate structural

elucidation and purity assessment of anhydrolinalool oxide are critically dependent on the

integrated application of various spectroscopic techniques, including mass spectrometry (MS),

infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This guide

provides a detailed examination of the spectral data associated with anhydrolinalool oxide,

offering both reported experimental data and theoretically predicted values to aid researchers

in its identification and characterization.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography

(GC), is a fundamental technique for determining the molecular weight and fragmentation

pattern of volatile compounds like anhydrolinalool oxide. The resulting mass spectrum serves

as a molecular fingerprint, providing valuable structural clues.
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Fragmentation Pattern Analysis
Upon electron impact, the anhydrolinalool oxide molecule (M) is ionized to form a molecular ion

(M⁺•) with a theoretical m/z (mass-to-charge ratio) of 152. The M⁺• is energetically unstable

and undergoes fragmentation through various pathways, primarily driven by the stability of the

resulting carbocations and radicals.[6] The fragmentation of cyclic ethers is often initiated by

cleavage alpha to the oxygen atom.[7]

Experimental GC-MS data for trans-anhydrolinalool oxide reveals a characteristic

fragmentation pattern.[8] The proposed fragmentation pathways are initiated by the cleavage of

the bonds adjacent to the tetrahydrofuran ring's oxygen atom, leading to the formation of

stable, resonance-delocalized fragments.

Table 1: Key Mass Fragments for trans-Anhydrolinalool Oxide

m/z Relative Intensity (%) Proposed Fragment Ion

152 Low [C₁₀H₁₆O]⁺• (Molecular Ion)

137 Moderate [M - CH₃]⁺

68 High
[C₅H₈]⁺• (Isoprene radical

cation)

67 100 (Base Peak)
[C₅Hⲇ]⁺ (Isopropenyl cation

derivative)

55 63.71 [C₄H₇]⁺

43 68.96 [C₃H₇]⁺ or [CH₃CO]⁺

39 49.07 [C₃H₃]⁺

Data sourced from PubChem

CID 6429213.[8]

The base peak at m/z 67 is particularly diagnostic and likely arises from the cleavage of the

tetrahydrofuran ring, leading to a stable C₅H₇⁺ species. The peak at m/z 68 corresponds to the

isoprene radical cation, a common fragment in terpenoid compounds.
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Visualization: Proposed Fragmentation Pathway
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Caption: Proposed EI-MS fragmentation of anhydrolinalool oxide.

Experimental Protocol: GC-EI-MS
Sample Preparation: Prepare a dilute solution of the anhydrolinalool oxide sample (e.g., 100

ppm) in a volatile organic solvent such as hexane or dichloromethane.

GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar

capillary column (e.g., DB-5ms). Use a suitable temperature program, for instance, starting

at 60°C, holding for 2 minutes, then ramping at 10°C/min to 240°C. Helium is typically used

as the carrier gas.

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where

it is bombarded with electrons at a standard energy of 70 eV.

Mass Analysis: The resulting molecular and fragment ions are accelerated and separated by

a mass analyzer (e.g., a quadrupole).

Detection & Spectrum Generation: The detector records the abundance of ions at each m/z

value, generating a mass spectrum. The spectrum is then compared against spectral
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libraries (e.g., NIST) for identification.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is

an excellent tool for identifying the presence of specific functional groups. While a complete

experimental spectrum for anhydrolinalool oxide is not readily available in the literature, its

characteristic absorptions can be reliably predicted based on its structure.

Predicted IR Absorption Bands
The structure of anhydrolinalool oxide contains C-O-C ether linkages, C=C double bonds (vinyl

and isopropenyl), and sp², and sp³ hybridized C-H bonds. Each of these will produce

characteristic absorption bands.

Table 2: Predicted Characteristic IR Bands for Anhydrolinalool Oxide

Wavenumber (cm⁻¹) Vibration Mode Functional Group

~3080 C-H stretch =C-H (Vinyl/Isopropenyl)

2970-2850 C-H stretch -C-H (Alkyl)

~1645 C=C stretch Alkene (Vinyl/Isopropenyl)

1450-1370 C-H bend -CH₂, -CH₃

~1100 C-O-C stretch Ether (antisymmetric)

~915 & 990 C-H bend (out-of-plane) Monosubstituted alkene (Vinyl)

~890 C-H bend (out-of-plane)
1,1-Disubstituted alkene

(Isopropenyl)

The most diagnostic peaks would be the strong C-O-C ether stretch around 1100 cm⁻¹ and the

various C=C and =C-H bands confirming the presence of the unsaturated groups.

Visualization: Bond Vibrations and IR Absorption
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Caption: Functional groups and their corresponding IR absorption regions.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent like isopropanol and running a background spectrum.

Sample Application: Place a single drop of the neat liquid anhydrolinalool oxide sample

directly onto the center of the ATR crystal.

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the

sample and the crystal. Initiate the scan. The instrument will typically co-add multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed by the software to

produce the final IR spectrum (Absorbance vs. Wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen

framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities
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(splitting patterns), and integrals of ¹H and ¹³C spectra, the precise connectivity of atoms can be

determined.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of anhydrolinalool oxide is expected to be complex, with distinct signals

for the vinyl, isopropenyl, methyl, and tetrahydrofuran ring protons. The chemical shifts are

influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the

double bonds.

Table 3: Predicted ¹H NMR Chemical Shifts for Anhydrolinalool Oxide

Proton
Environment

Predicted δ (ppm) Multiplicity Integration

Vinyl (-CH=CH₂) 5.8-6.0 dd 1H

Vinyl (=CH₂) 5.0-5.3 m 2H

Isopropenyl (=CH₂) 4.7-4.9 s (broad) 2H

Ring CH (-O-CH-) 4.2-4.5 m 1H

Ring CH₂ 1.8-2.2 m 4H

Isopropenyl -CH₃ ~1.7 s 3H

Ring -CH₃ ~1.3 s 3H

Note: These are estimated values based on standard chemical shift tables. Actual values may

vary based on solvent and stereochemistry.[9]

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in

the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for Anhydrolinalool Oxide
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Carbon Environment Predicted δ (ppm)

Isopropenyl C= ~145

Vinyl -CH= ~142

Vinyl =CH₂ ~112

Isopropenyl =CH₂ ~110

Ring C-O (-C(CH₃)(Vinyl)) ~85

Ring C-O (-CH(Isopropenyl)) ~80

Ring CH₂ 25-40

Ring -CH₃ ~25

Isopropenyl -CH₃ ~22

Visualization: NMR Analysis Workflow
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Caption: General workflow for NMR-based structure elucidation.
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Experimental Protocols: NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of anhydrolinalool oxide in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal reference (δ 0.00 ppm).

¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to

achieve homogeneity. Acquire the ¹H spectrum using a standard pulse program. Key

parameters include spectral width, acquisition time, and number of scans.

¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger

number of scans is required. Proton decoupling is typically used to simplify the spectrum to

singlets for each carbon.

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra. A

COSY spectrum will reveal proton-proton coupling networks, while an HSQC spectrum will

correlate directly bonded protons and carbons.

Integrated Spectroscopic Analysis
While each spectroscopic technique provides valuable information, their combined power

allows for unequivocal structure confirmation. The process is a self-validating system:

MS confirms the molecular weight (m/z 152) and provides key fragmentation clues.

IR confirms the presence of essential functional groups (ether, alkene) and the absence of

others (e.g., hydroxyl or carbonyl groups).

NMR provides the complete carbon-hydrogen framework, allowing for the definitive

placement of all atoms and functional groups. The correlation of ¹H and ¹³C data through 2D

NMR validates the assignments made from 1D spectra.

Together, these techniques provide a comprehensive and trustworthy characterization of

anhydrolinalool oxide, enabling researchers and drug development professionals to confidently

assess its identity, purity, and structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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